molecular formula C14H15N3O2 B6497451 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile CAS No. 952897-44-8

4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile

Cat. No.: B6497451
CAS No.: 952897-44-8
M. Wt: 257.29 g/mol
InChI Key: VCQQGXGPIFKDIE-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile is a chemical compound with a complex structure that includes a piperazine ring, a benzonitrile group, and a dimethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile typically involves the reaction of 2,2-dimethyl-3-oxopiperazine-1-carboxylic acid with benzonitrile under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the carbonyl group. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
  • 2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde

Uniqueness

4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the benzonitrile group allows for versatile applications in various fields .

Properties

IUPAC Name

4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-14(2)13(19)16-7-8-17(14)12(18)11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQQGXGPIFKDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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